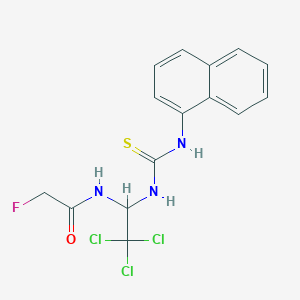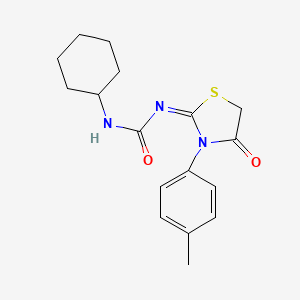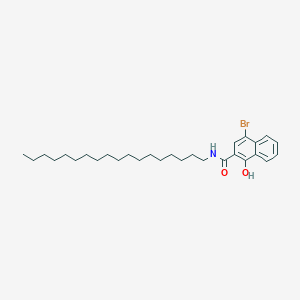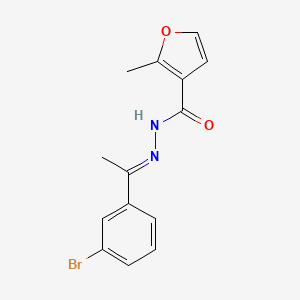
2-F-N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-F-N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)acetamide is a complex organic compound with the molecular formula C15H13Cl3FN3OS and a molecular weight of 408.712 g/mol . This compound is known for its unique structure, which includes a naphthylamino group, a trichloroethyl group, and an acetamide moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Métodos De Preparación
The synthesis of 2-F-N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)acetamide involves several stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity .
the general approach involves scaling up the laboratory synthesis procedures while ensuring the reaction conditions are carefully controlled to maintain product quality .
Análisis De Reacciones Químicas
2-F-N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the removal of certain functional groups .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used to study the interactions between small molecules and biological targets.
In industry, 2-F-N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)acetamide can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique structure makes it a valuable tool for researchers exploring new chemical reactions and pathways .
Mecanismo De Acción
The mechanism of action of 2-F-N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function .
The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to fully elucidate the detailed mechanism of action .
Comparación Con Compuestos Similares
2-F-N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)acetamide can be compared with other similar compounds, such as 2-F-N-(2,2,2-Trichloro-1-(((4-chloroanilino)carbothioyl)amino)ethyl)benzamide and N-[2,2,2-Trichloro-1-({[(1,1-dioxidotetrahydro-3-thienyl)amino]carbothioyl}amino)ethyl]heptanamide . These compounds share similar structural features, such as the trichloroethyl group and the carbothioyl moiety, but differ in their specific substituents and overall molecular structure.
The uniqueness of this compound lies in its naphthylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C15H13Cl3FN3OS |
|---|---|
Peso molecular |
408.7 g/mol |
Nombre IUPAC |
2-fluoro-N-[2,2,2-trichloro-1-(naphthalen-1-ylcarbamothioylamino)ethyl]acetamide |
InChI |
InChI=1S/C15H13Cl3FN3OS/c16-15(17,18)13(21-12(23)8-19)22-14(24)20-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,13H,8H2,(H,21,23)(H2,20,22,24) |
Clave InChI |
TVRRYFGWENQVNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11992159.png)
![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B11992163.png)
![[1,1'-Biphenyl]-4-YL(9-bromo-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)methanone](/img/structure/B11992167.png)




![3-amino-N-(4-bromophenyl)-6-tert-butyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11992189.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11992196.png)

![2,5-dimethyl-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide](/img/structure/B11992208.png)


